2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride
CAS No.: 1203682-08-9
Cat. No.: VC2868484
Molecular Formula: C11H14ClN
Molecular Weight: 195.69 g/mol
* For research use only. Not for human or veterinary use.
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride - 1203682-08-9](/images/structure/VC2868484.png)
Specification
CAS No. | 1203682-08-9 |
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Molecular Formula | C11H14ClN |
Molecular Weight | 195.69 g/mol |
IUPAC Name | spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride |
Standard InChI | InChI=1S/C11H13N.ClH/c1-2-4-10-9(3-1)7-12-8-11(10)5-6-11;/h1-4,12H,5-8H2;1H |
Standard InChI Key | XETFWHTWRWOJFG-UHFFFAOYSA-N |
SMILES | C1CC12CNCC3=CC=CC=C23.Cl |
Canonical SMILES | C1CC12CNCC3=CC=CC=C23.Cl |
Introduction
Chemical Identity and Structure
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride is a spirocyclic compound featuring a cyclopropane ring fused to an isoquinoline moiety at the C-4' position, forming a unique three-dimensional architecture. The compound exists as the hydrochloride salt, which enhances its stability and solubility characteristics compared to the free base form.
Basic Identification Parameters
The structure consists of a benzene ring fused to a partially saturated nitrogen-containing six-membered ring, which is further connected to a cyclopropane moiety via a spiro carbon center. This arrangement creates a rigid three-dimensional framework with specific spatial orientation of functional groups, contributing to its potential biological activity and chemical reactivity patterns.
Structural Characteristics
The compound's structure can be broken down into several key components:
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A benzene ring (part of the isoquinoline system)
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A partially reduced nitrogen-containing heterocycle
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A cyclopropane ring connected via a spiro fusion
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A protonated amine salt form (hydrochloride)
The spiro carbon atom creates a distinctive perpendicular arrangement between the cyclopropane and isoquinoline ring systems, resulting in a rigid three-dimensional structure. This structural rigidity may contribute to specific binding interactions in biological systems, potentially enhancing its value in medicinal chemistry applications.
Physical and Chemical Properties
Physical Properties
The compound typically appears as a crystalline solid, consistent with other hydrochloride salts of similar structure. As a hydrochloride salt, it demonstrates enhanced water solubility compared to its free base counterpart, making it more suitable for various research applications requiring aqueous solutions.
Chemical Properties
The chemical reactivity of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride is influenced by several structural features:
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The secondary amine functionality (as a hydrochloride salt) provides a site for potential nucleophilic reactions and hydrogen bonding
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The strained cyclopropane ring introduces ring tension that can be exploited in ring-opening reactions
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The aromatic portion allows for electrophilic aromatic substitution reactions
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The partially reduced isoquinoline system offers potential sites for oxidation or further functionalization
These properties make the compound versatile for various chemical transformations and derivatizations, enhancing its utility in organic synthesis pathways.
Chemical Reactivity and Transformations
The reactivity of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride is influenced by its functional groups and strained ring system. Understanding these reactivity patterns is crucial for developing synthetic methodologies and potential applications.
Nucleophilic Substitution Reactions
The secondary amine functionality, even as a hydrochloride salt, can participate in nucleophilic substitution reactions with appropriate electrophiles after deprotonation. This reactivity allows for N-functionalization, producing derivatives such as the methyl carboxylate analog (methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylate hydrochloride) reported in the literature .
Electrophilic Aromatic Substitution
The benzene portion of the isoquinoline system can undergo typical electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation. These reactions enable the synthesis of various 5', 6', 7', or 8'-substituted derivatives, as evidenced by the existence of compounds like 5'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride and 7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride .
Ring Strain and Opening Reactions
The cyclopropane ring, being highly strained, presents opportunities for ring-opening reactions under appropriate conditions. This reactivity may be exploited for the synthesis of more complex molecules and functionalized derivatives.
Structural Comparisons with Analogous Compounds
Comparing 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride with structurally related compounds provides valuable insights into structure-property relationships and potential applications.
Comparison with Different Ring Size Analogs
The variation in ring size affects molecular properties including:
Comparison with Substituted Derivatives
These substitution patterns illustrate how strategic modification of the base structure can tune physicochemical properties and potentially biological activities, allowing for customization to specific research requirements or therapeutic targets.
Future Research Directions
Several promising research directions could expand our understanding of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride and enhance its utility:
Synthetic Methodology Development
Development of more efficient synthetic routes could improve accessibility and enable large-scale production. Potential approaches include:
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Catalytic methodologies for spiro center formation
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Asymmetric synthesis for enantiomerically pure compounds
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Green chemistry approaches with reduced environmental impact
Structure-Activity Relationship Studies
Systematic investigation of structure-activity relationships through the synthesis and evaluation of diverse derivatives could identify promising candidates for specific applications. Key focus areas might include:
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Optimization of substitution patterns on the aromatic ring
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Modification of the nitrogen functionality
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Exploration of ring size effects on biological activity
Application Development
Exploration of potential applications in:
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Medicinal chemistry as scaffolds for drug discovery
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Materials science for specialized polymers or materials
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Catalysis as novel ligands or catalytic systems
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